molecular formula C17H14N2O6 B5546580 ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate

ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate

Cat. No. B5546580
M. Wt: 342.30 g/mol
InChI Key: CWZIPRXQLRXWHA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate, also known as CFA or Compound 1, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CFA belongs to the family of cyanoacrylates, which are known for their ability to form strong bonds with a variety of surfaces.

Scientific Research Applications

Reaction with Titanium Tetrachloride

Ethyl 3-aryl-2-nitroacrylate, a compound similar to ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate, reacts with titanium tetrachloride in solvents like toluene and dichloromethane. This reaction produces 4H-1,2-benzoxazines and aldehydes like 5-methoxy-salicylaldehyde. The process involves intermediate formations and is significant for synthesizing specific oxazine derivatives (Hirotani & Zen, 1994).

Synthesis of Furyl-phosphoryl Acrylates

A related process involves synthesizing 3-(furyl)-3-(diethoxyphosphoryl)acrylates from 2- and 3-furoyl phosphonates and ethoxycarbonylmethylenetriphenylphosphorane. The resulting products, including furyl acrylates, display regioselective reactions with nitromethane to form nitropropanoic acids (Pevzner, 2016).

Synthesis and Transformations of Propylamine Derivatives

Ethyl α-cyano-β-(2-furyl)acrylate, a structurally related compound, is utilized in synthesizing propylamine derivatives, demonstrating the compound's versatility in organic synthesis (Arutyunyan et al., 2006).

Diradical Polymerization Initiator

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound with a structure similar to this compound, serves as an initiator in the diradical polymerization of acrylonitrile, demonstrating potential applications in polymer science (Li et al., 1991).

Use in Wittig-SNAr Reactions

Ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates, similar in structure, are intermediates in Wittig-SNAr reactions, utilized in synthesizing aurora 2 kinase inhibitors (Xu et al., 2015).

Transformations in Organic Synthesis

Ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate undergoes transformations with amines in organic synthesis, leading to derivatives like dihydro derivatives and vinylogues (Harisha et al., 2016).

properties

IUPAC Name

ethyl (E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-16(25-13)14-6-4-12(23-2)9-15(14)19(21)22/h4-9H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZIPRXQLRXWHA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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